molecular formula C15H13ClO3 B1595631 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 588678-18-6

2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No. B1595631
M. Wt: 276.71 g/mol
InChI Key: RNINKNNHHKSNBN-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, also known as 3-chloro-2-methoxybenzaldehyde, is an organic compound that is used in the synthesis of various compounds and has a wide range of applications in the scientific research field. It is a colorless liquid with a distinct odor, and it is soluble in most organic solvents. The compound has been studied extensively due to its unique properties, and it has been found to be useful in a variety of applications.

Scientific Research Applications

  • Photostability Enhancement through Structural Modification : A study explored the photostability enhancement in certain benzaldehyde derivatives. By reducing the aldehyde group in 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde, and further oxidizing into corresponding o-benzoquinones, a substantial increase in photostability was observed in benzene, especially when the Me substituent was replaced with the CH2OMe group (Arsenyev et al., 2016).

  • Spectroscopic Analysis and Structure Determination : Another compound closely related to 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde was synthesized and characterized using various spectroscopic techniques. The structure was determined by X-ray analysis, providing insights into its molecular configuration (Özay et al., 2013).

  • Photocatalytic Oxidation of Benzyl Alcohol Derivatives : A study highlighted the effective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere and visible light irradiation. This showcases the potential of such compounds in photocatalytic applications (Higashimoto et al., 2009).

  • Rhodium-Catalyzed Reactions of Hydroxybenzaldehydes : A study demonstrated that 2-Hydroxybenzaldehydes could efficiently react with alkynes, alkenes, or allenes, facilitated by a rhodium-based catalyst system. This highlights the compound's reactivity and potential applications in synthetic chemistry (Kokubo et al., 1999).

  • Enzyme-Catalyzed Asymmetric C–C-Bond Formation : Research into the use of benzaldehyde lyase for the catalysis of asymmetric C–C bond formation showed the potential of derivatives like 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde in pharmaceutical synthesis, particularly in the preparation of enantioselective compounds (Kühl et al., 2007).

properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-14-7-3-5-12(9-17)15(14)19-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNINKNNHHKSNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352790
Record name 2-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

CAS RN

588678-18-6
Record name 2-[(3-Chlorophenyl)methoxy]-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588678-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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